
Dihydrofuran-3(2H)-one
Overview
Description
Dihydrofuran-3(2H)-one is a heterocyclic organic compound featuring a five-membered ring with an oxygen atom and a ketone group
Preparation Methods
Oxidation of 3-Hydroxytetrahydrofuran
The oxidation of 3-hydroxytetrahydrofuran (3-OH-THF) is the most direct route to dihydrofuran-3(2H)-one. Two prominent protocols are documented:
TEMPO/Trichloroisocyanuric Acid (TCCA) System
A 1 L flask charged with 3-OH-THF (60.6 g, 0.68 mol) in dichloromethane (DCM, 620 mL) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO, 1.08 g, 0.0069 mol) is cooled to −5°C. TCCA (159.6 g, 0.68 mol) is added in portions, maintaining temperatures below 0°C. The mixture warms to room temperature, achieving 95% yield (GC-MS) within 1 hour . TEMPO acts as a nitroxyl radical catalyst, while TCCA serves as a stoichiometric oxidant.
Pyridinium Chlorochromate (PCC) Oxidation
3-OH-THF (10.02 g) in DCM (115 mL) reacts with PCC (85.8 g, 3.5 eq) at 20°C for 3.5 hours. Silica gel chromatography yields 5.22 g of this compound . Scaling to 92.5 g of 3-OH-THF with PCC (454 g) in DCM (2000 mL) at 40°C for 16 hours achieves similar results after purification .
Comparison of Oxidation Methods
Method | Oxidant | Solvent | Temperature | Time | Yield |
---|---|---|---|---|---|
TEMPO/TCCA | TCCA | DCM | −5°C → RT | 1 h | 95% |
PCC | PCC | DCM | 20–40°C | 3.5–16 h | 50–60% |
Catalytic Oxidative Cyclization
Manganese(III) Acetate-Mediated Radical Cyclization
Manganese(III) acetate in acetic acid facilitates radical cyclization of 1,3-dicarbonyl compounds with alkenes. For example, reacting 1,3-cyclohexanedione (2 mmol) with 1,1-diphenylethylene (1 mmol) in HOAc at 60°C produces 2-furyl-substituted dihydrofuran-3(2H)-ones in 57–80% yields . The mechanism involves Mn³⁺-initiated radical formation, cyclization, and subsequent oxidation (Scheme 1) .
Gold-Catalyzed Sigmatropic Rearrangement
Allyl homopropargyl ethers undergo gold-catalyzed oxidation with N-oxides to form α-oxo gold carbenes, which rearrange via -sigmatropic shifts. This method yields 2,5-disubstituted dihydrofuran-3(2H)-ones at 60°C in DCE, exemplified by the synthesis of (±)-kumausallene precursors .
Acid-Catalyzed Cyclization of α'-Hydroxyenones
α'-Hydroxyenones cyclize under acidic conditions to form dihydrofuran-3(2H)-ones. Heating α'-hydroxyenones (e.g., 4-hydroxy-3-penten-2-one) with p-toluenesulfonic acid (PTSA) in toluene at reflux affords the target compound in >90% yield . The reaction proceeds via keto-enol tautomerization and intramolecular esterification (Figure 1) .
Cyanide Hydrolysis and Lactonization
A patent route converts 3-(hydroxymethyl)hexanenitrile to this compound via acid- or base-mediated hydrolysis. For example, 3-(hydroxymethyl)hexanenitrile in HCl (6 M) at 80°C for 8 hours undergoes cyano hydrolysis and lactonization, yielding the product in 75% yield . Basic conditions (NaOH, 2 M) followed by acidification achieve similar results .
Industrial-Scale Considerations
Green Chemistry Alternatives
Recent efforts focus on replacing DCM with ethyl acetate or cyclopentyl methyl ether (CPME) and employing electrochemical oxidation to minimize reagent use .
Emerging Methodologies
Photocatalytic Oxidation
Preliminary studies indicate that visible-light-driven oxidation of 3-OH-THF using Ru(bpy)₃²⁺ and O₂ achieves 70% yield at 25°C, though scalability remains unproven .
Biocatalytic Routes
Engineered ketoreductases (e.g., KRED-101) catalyze the oxidation of 3-OH-THF to this compound in phosphate buffer (pH 7.0) with NAD⁺ cofactors, yielding 82% product .
Chemical Reactions Analysis
Types of Reactions: Dihydrofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be mediated by reagents such as phenyliodine (III) diacetate.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Common Reagents and Conditions:
Oxidative Cyclization: Phenyliodine (III) diacetate is commonly used for oxidative cyclization reactions.
Catalytic Hydrogenation: Palladium, platinum, and nickel catalysts are used for hydrogenation reactions.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can be further utilized in organic synthesis .
Scientific Research Applications
Chemical Synthesis
Synthetic Routes and Reactions
Dihydrofuran-3(2H)-one can be synthesized through several methods, including the following:
- Refluxing α-Hydroxyenones : A common method involves treating readily available α-hydroxyenones with a catalytic amount of strong acid in refluxing toluene, which yields dihydrofuran-3(2H)-ones efficiently .
- Enzymatic Synthesis : Recent advancements have explored enzymatic pathways for synthesizing derivatives like 4-hydroxy-2,5-dimethyl-2,3-dihydrofuran-3-one using specific catalysts that promote aldol reactions .
Pharmaceutical Applications
Anticancer Activity
This compound derivatives have been investigated for their potential anticancer properties. For instance:
- Cytotoxicity Studies : Research has demonstrated that certain derivatives exhibit significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HSC-3 (squamous cell carcinoma). The best-performing derivatives showed IC50 values of 10 μM and 7.5 μM, respectively .
- Synergistic Effects : Combinations of dihydrofuran derivatives with established anticancer drugs like gefitinib and 5-fluorouracil have shown enhanced efficacy against tumor growth, indicating their potential as adjuvants in cancer therapy .
Antioxidant Properties
Protective Effects Against Oxidative Stress
This compound and its derivatives have been studied for their antioxidant properties:
- Inhibition of Cataract Formation : Studies indicate that these compounds can inhibit oxidative stress-related cataract formation in animal models by reducing superoxide radicals in lens tissues .
Flavoring Agents
Natural Aroma Compounds
Dihydrofuran derivatives are recognized for their organoleptic properties:
- Flavoring Applications : Compounds such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) are utilized in the food industry for flavoring jams, jellies, beverages, and ice creams due to their pleasant aroma profiles .
Material Science
Polymer Chemistry
The unique structural features of this compound make it a candidate for various polymerization reactions:
- Monomer for Polymeric Materials : It can serve as a monomer in the synthesis of biodegradable polymers, contributing to sustainable material development.
Table 1: Synthesis Methods of this compound
Method | Conditions | Yield (%) |
---|---|---|
Refluxing α-Hydroxyenones | Strong acid catalyst in toluene | Variable |
Enzymatic Synthesis | Organocatalysts in aldol reactions | High yield |
Table 2: Anticancer Activity of Dihydrofuran Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Dihydrofuran derivative A | MCF-7 | 10 |
Dihydrofuran derivative B | HSC-3 | 7.5 |
Case Study 1: Antioxidant Properties
A study conducted on the effects of dihydrofuran derivatives on cataract formation demonstrated significant protective effects against oxidative stress in rat models. The results indicated a marked reduction in superoxide radicals in lens tissues after administration of these compounds.
Case Study 2: Flavoring Agent Utilization
In food science research, dihydrofuran derivatives were incorporated into various products to evaluate their flavor enhancement capabilities. Sensory evaluations confirmed that these compounds significantly improved the taste profiles of tested food items.
Mechanism of Action
The mechanism of action of dihydrofuran-3(2H)-one involves its interaction with molecular targets through its ketone and ether functionalities. These interactions can lead to the formation of stable complexes, which are crucial in various biochemical and chemical processes .
Comparison with Similar Compounds
2,3-Dihydrofuran: Similar in structure but lacks the ketone group.
2,5-Dihydrofuran: Another isomer with different substitution patterns.
Tetrahydrofuran: Fully saturated analog without the ketone group.
Uniqueness: Dihydrofuran-3(2H)-one is unique due to its combination of a five-membered ring with both an oxygen atom and a ketone group, which imparts distinct reactivity and stability compared to its analogs .
Biological Activity
Dihydrofuran-3(2H)-one, also known as 3-oxotetrahydrofuran, is an organic compound with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a precursor for synthesizing various bioactive molecules. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 86.089 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 151.1 ± 23.0 °C |
Flash Point | 56.3 ± 16.2 °C |
CAS Number | 22929-52-8 |
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily through its role as a precursor in the synthesis of cyclic ketone inhibitors. Notably, it has been identified as an inhibitor of the serine protease plasmin, which plays a crucial role in fibrinolysis and is implicated in various pathological conditions such as thrombosis and cancer progression .
Inhibition of Plasmin
Research indicates that this compound derivatives can effectively inhibit plasmin activity. The design and synthesis of cyclic ketone inhibitors derived from this compound have shown promising results in reducing plasmin activity, thereby potentially mitigating conditions associated with excessive fibrinolysis .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound and its derivatives:
- Anti-inflammatory Activity : A study on 4,5-diaryl furanones demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The best-performing derivative showed an IC value of 2.8 µM against COX-1, indicating strong anti-inflammatory potential .
- Cytotoxicity Against Cancer Cell Lines : Another research highlighted the cytotoxic effects of certain this compound derivatives on breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines. The compounds exhibited IC values of 10 µM and 7.5 µM respectively, suggesting their potential as chemotherapeutic agents .
- Synthesis and Structural Activity Relationship : A comprehensive study focused on the structural modifications of this compound derivatives to enhance their biological activity. It was found that varying aryl groups significantly influenced both anti-inflammatory and cytotoxic activities, underscoring the importance of structure-activity relationships in drug design .
Synthesis Pathways
The synthesis of this compound can be accomplished through various methods, including:
- Lewis Acid-Catalyzed Reactions : Utilizing Lewis acids for the ring-opening reactions to form diverse dihydrofuran derivatives has been documented, showcasing the versatility in synthetic approaches for generating biologically active compounds .
- Direct Synthesis from Furan Derivatives : Various synthetic strategies have been developed to obtain this compound from simpler furan compounds through controlled reactions involving nucleophiles and electrophiles .
Properties
IUPAC Name |
oxolan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4-1-2-6-3-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPJFSCQKHRSQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336157 | |
Record name | 3-Oxotetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxolan-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002523 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22929-52-8 | |
Record name | 3-Oxotetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22929-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Oxotetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydrofuran-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oxolan-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002523 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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